molecular formula C23H21ClN2O4S B12064990 Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12064990
M. Wt: 456.9 g/mol
InChI Key: ISSOHXWACKUOMS-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorobenzamido and dimethylphenylcarbamoyl groups. The final step involves the esterification of the carboxylate group with methanol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development or as a diagnostic tool.

    Industry: The compound can be used in the development of new materials, coatings, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate shares structural similarities with other thiophene derivatives, such as:
    • Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-2-carboxylate
    • Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O4S/c1-12-9-10-13(2)17(11-12)25-21(28)19-14(3)18(23(29)30-4)22(31-19)26-20(27)15-7-5-6-8-16(15)24/h5-11H,1-4H3,(H,25,28)(H,26,27)

InChI Key

ISSOHXWACKUOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)OC)C

Origin of Product

United States

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